![molecular formula C30H30FN3O2 B2480605 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-fluorobenzyl)acetamide CAS No. 921861-00-9](/img/structure/B2480605.png)
2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-fluorobenzyl)acetamide
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Description
The molecule of interest belongs to a class of compounds known for their diverse biological activities and potential therapeutic applications. These compounds are often studied for their interactions with biological targets and their potential as drug candidates.
Synthesis Analysis
The synthesis of related compounds, such as α-(acyloxy)-α-(quinolin-4-yl)acetamides, involves multi-component reactions, such as the Passerini reaction, which allows for the efficient and versatile generation of complex molecules from simpler precursors. These reactions typically yield high quantitative outcomes and can be carried out in water at room temperature, highlighting their eco-friendly and efficient nature (Taran et al., 2014).
Molecular Structure Analysis
Structural analyses of similar compounds reveal that they can form various hydrates and co-crystals with acids, demonstrating the flexibility and complex interaction capabilities of these molecules. Their molecular structures are characterized by their ability to form intramolecular and intermolecular hydrogen bonds, contributing to their stability and interactions with biological targets (Karmakar & Baruah, 2008).
Chemical Reactions and Properties
The chemical reactivity of related acetamide compounds can be influenced by various functional groups attached to the core structure. These modifications can lead to significant changes in their biological activity and interactions with biological molecules. The presence of specific substituents can enhance their antimicrobial or antitubercular activities, indicating the importance of chemical modifications in optimizing their properties (Pissinate et al., 2016).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, can significantly affect their application in drug formulation and delivery. The ability to form stable crystals and the presence of intramolecular hydrogen bonds contribute to the solid-state stability of these molecules, which is crucial for their practical use in pharmaceuticals (Wen et al., 2006).
Chemical Properties Analysis
The chemical properties, such as reactivity towards specific reagents or under certain conditions, play a critical role in the functionalization and further development of these molecules for various applications. Studies on related compounds show that they can undergo reactions leading to the formation of new chemical entities with potential biological activities (Mercadante et al., 2013).
Scientific Research Applications
Antimicrobial Activity
Some novel triazole derivatives bearing a quinoline ring, related to the chemical structure of 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-fluorobenzyl)acetamide, were studied for their antimicrobial properties. These compounds showed significant antifungal and antibacterial activities, with some being more effective than standard drugs (Yurttaş et al., 2020).
Structural and Chemical Properties
The structural aspects of similar amide-containing isoquinoline derivatives have been examined, highlighting their potential in forming crystalline salts and inclusion compounds. These studies are crucial for understanding the molecular interactions and potential applications of such compounds (Karmakar, Sarma, & Baruah, 2007).
Inotropic Activities
Derivatives of the compound, specifically those involving quinoline and benzylpiperidinyl groups, were synthesized and evaluated for their positive inotropic activities. These studies are vital for developing new therapeutic agents, particularly for cardiac applications (Li et al., 2008).
Fluorescence and Sensing Capabilities
Research on compounds with structural similarities revealed their potential as fluorescence sensors. Such compounds can be used for monitoring metal ions like Zn2+ in biological and environmental samples. This application is significant for both medical diagnostics and environmental monitoring (Park et al., 2015).
Antitubercular Agents
Compounds structurally related to 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-fluorobenzyl)acetamide have been identified as potent inhibitors of Mycobacterium tuberculosis. This finding is crucial for developing new drugs against tuberculosis, especially drug-resistant strains (Pissinate et al., 2016).
properties
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30FN3O2/c31-26-12-9-24(10-13-26)20-32-29(35)21-36-27-8-4-7-25-11-14-28(33-30(25)27)34-17-15-23(16-18-34)19-22-5-2-1-3-6-22/h1-14,23H,15-21H2,(H,32,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASXQLWGCDPQNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)NCC5=CC=C(C=C5)F)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-fluorobenzyl)acetamide |
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